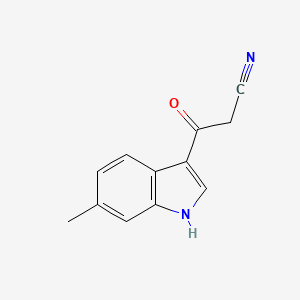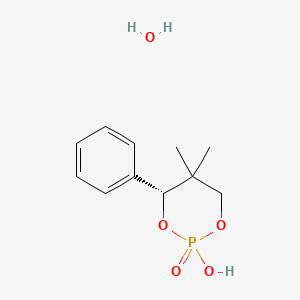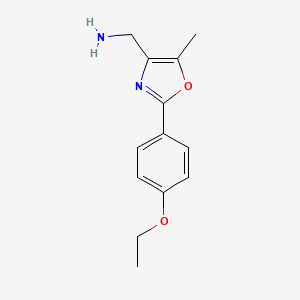![molecular formula C12H17NO4S B1463438 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266484-02-9](/img/structure/B1463438.png)
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid consists of a butanoic acid group attached to a methylsulfonyl-amino group, which is further connected to a 4-methylphenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.33 g/mol. The InChI code for this compound is 1S/C12H17NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of acylhydrazones derived from 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid were synthesized and evaluated for their antimicrobial activity, showing promise against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains such as Enterococcus faecalis, Listeria monocytogenes, and Bacillus cereus. These compounds were analyzed for their drug-like properties, showing good solubility and permeability according to Lipinski's rule of five, suggesting potential as pharmaceutical agents (Tatar et al., 2016).
Drug Metabolism and Biocatalysis
This compound derivatives were also explored in the context of drug metabolism, particularly in producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study demonstrated the utility of microbial-based biocatalysis in generating metabolites for structural characterization and clinical investigations, highlighting the compound's role in understanding drug interactions and metabolic pathways (Zmijewski et al., 2006).
Molecular Docking and Structural Analysis
In another study, this compound derivatives were subjected to molecular docking, vibrational, structural, electronic, and optical studies. This research provided insights into the reactivity and potential applications of these compounds in developing nonlinear optical materials and their interactions in molecular systems, suggesting their utility in designing new materials with specific electronic and optical properties (Vanasundari et al., 2018).
Novel Synthesis Methods
Novel synthetic pathways have been developed for creating derivatives of this compound, such as cyclization techniques to produce 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones. These methods offer improved yields and reduced reaction times, expanding the toolkit for synthesizing structurally complex and biologically relevant compounds (Zareef et al., 2008).
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid is not clear from the available information. It belongs to the class of organic compounds known as sulfanilides , which are often used in medicinal chemistry, but the specific biological activity of this compound is not known.
Properties
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)13(18(2,16)17)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBPNGVHYAHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)
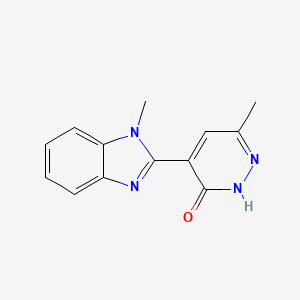

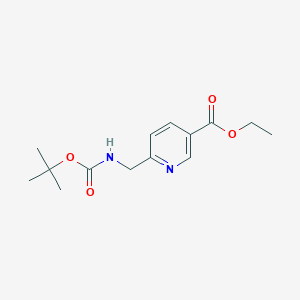

![Tert-butyl [1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1463367.png)
